3-Amino-2,4-difluorobenzoic acid hydrochloride
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Overview
Description
3-Amino-2,4-difluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H6F2NO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4-difluorobenzoic acid hydrochloride typically involves multiple steps. One common method starts with the nitration of 2,4-difluorobenzoic acid to introduce a nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4-difluorobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 3-nitro-2,4-difluorobenzoic acid, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-2,4-difluorobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2,4-difluorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-chloro-4,5-difluorobenzoic acid hydrochloride
- 2-Amino-3,4-difluorobenzoic acid
- 3-Amino-2,5-dichlorobenzoic acid
- 3-Amino-4-fluorobenzoic acid hydrochloride
Uniqueness
3-Amino-2,4-difluorobenzoic acid hydrochloride is unique due to the presence of both amino and difluoro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atoms enhance the compound’s stability and binding affinity, while the amino group provides sites for further chemical modifications .
Properties
Molecular Formula |
C7H6ClF2NO2 |
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Molecular Weight |
209.58 g/mol |
IUPAC Name |
3-amino-2,4-difluorobenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H5F2NO2.ClH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,10H2,(H,11,12);1H |
InChI Key |
UTEVISIAWRGDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)N)F.Cl |
Origin of Product |
United States |
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